4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Catalog No.
S796379
CAS No.
50329-91-4
M.F
C10H5ClO3
M. Wt
208.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

CAS Number

50329-91-4

Product Name

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

IUPAC Name

4-chloro-2-oxochromene-3-carbaldehyde

Molecular Formula

C10H5ClO3

Molecular Weight

208.6 g/mol

InChI

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H

InChI Key

CLLLQUGVEQADNN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl
  • Antimicrobial Activity

    Many chromene derivatives exhibit antimicrobial properties. Studies have found that these properties can vary depending on the specific structure of the chromene. Further research on 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde could explore its potential as an antimicrobial agent [].

  • Antioxidant Activity

    Some chromenes have been shown to possess antioxidant properties. These properties can be beneficial for human health, as they can help protect cells from damage caused by free radicals. Research into the antioxidant activity of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde could be a promising avenue for further exploration [].

  • Synthetic Precursor

    Chromene derivatives can serve as precursors for the synthesis of more complex molecules. The presence of the aldehyde group (carbaldehyde) in 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde makes it a potential building block for the synthesis of other biologically active compounds [].

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-chloro-3-formylcoumarin, is a compound belonging to the coumarin family. Its molecular formula is C10H5ClO, and it has a molecular weight of approximately 196.6 g/mol. This compound features a chromene backbone with a chloro substituent at the 4-position and an aldehyde group at the 3-position. It is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water .

  • Condensation Reactions: It can undergo cyclocondensation with 1,3-butadienes to form more complex structures, which can be useful in synthesizing derivatives with enhanced biological activity .
  • Aldol Reactions: The aldehyde group allows it to participate in aldol reactions, leading to the formation of β-hydroxycarbonyl compounds.
  • Electrophilic Aromatic Substitution: The presence of the chloro group enhances electrophilicity, facilitating further substitution reactions on the aromatic ring.

Research indicates that 4-chloro-2-oxo-2H-chromene-3-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: It has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, although more research is needed to fully elucidate these effects.

Several methods for synthesizing 4-chloro-2-oxo-2H-chromene-3-carbaldehyde have been reported:

  • Condensation of Salicylaldehyde Derivatives: This involves the reaction of salicylaldehyde with chloroacetic acid followed by oxidation.
  • Cyclocondensation with Butadienes: As mentioned earlier, this method utilizes 1,3-bis(silyloxy)-1,3-butadienes for efficient synthesis .
  • Direct Chlorination: Starting from 2H-chromene derivatives, chlorination can be performed to introduce the chloro group at the 4-position.

The unique structure of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde lends itself to various applications:

  • Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a promising candidate for drug development.
  • Chemical Research: It serves as an important intermediate in organic synthesis and materials science.
  • Fluorescent Probes: Due to its chromophoric nature, it can be used in developing fluorescent probes for biological imaging.

Interaction studies involving 4-chloro-2-oxo-2H-chromene-3-carbaldehyde have focused on its binding affinities with various biological targets:

  • Protein Binding: Research has indicated potential interactions with proteins involved in inflammation and oxidative stress pathways.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes linked to disease processes, although detailed kinetic studies are required to confirm these findings.

Several compounds share structural similarities with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
4-HydroxycoumarinHighHydroxyl group instead of chloro
7-HydroxycoumarinModerateHydroxyl group at position 7
4-Chloro-7-(diethylamino)-2-oxo-2H-chromeneHighContains a diethylamino substituent
CoumarinLowLacks additional functional groups

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde stands out due to its unique combination of a chloro substituent and an aldehyde group, which enhances its reactivity and biological activity compared to other coumarin derivatives. Its specific interactions and synthesis pathways further distinguish it within this chemical family.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-chloro-2-oxo-2h-chromene-3-carbaldehyde

Dates

Modify: 2023-08-15

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